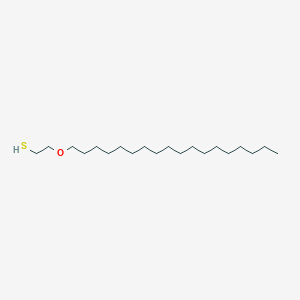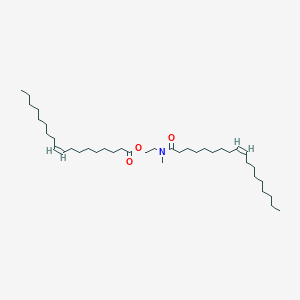
N-methyl-N-(2-oleoyloxyethyl)oleamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(2-oleoyloxyethyl)oleamide is a chemical compound known for its unique structure and properties It is an amide derivative of oleic acid, featuring a long hydrocarbon chain with a double bond, making it a fatty acid amide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-oleoyloxyethyl)oleamide typically involves the reaction of oleic acid with N-methyl-N-(2-hydroxyethyl)amine. The reaction is catalyzed by an acid catalyst, such as orthophosphoric acid, and is carried out at elevated temperatures, around 140°C . The process involves the formation of an ester intermediate, which then undergoes amidation to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-methyl-N-(2-oleoyloxyethyl)oleamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond in the oleic acid moiety to a single bond, altering the compound’s physical and chemical properties.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted amides with different functional groups
科学的研究の応用
N-methyl-N-(2-oleoyloxyethyl)oleamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of fatty acid amides in various chemical reactions and processes.
Biology: This compound is investigated for its potential biological activities, including its role in cell signaling and membrane dynamics.
Industry: It is used in the formulation of lubricants, surfactants, and other industrial products due to its unique physicochemical properties.
作用機序
The mechanism of action of N-methyl-N-(2-oleoyloxyethyl)oleamide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, including cannabinoid receptors and fatty acid amide hydrolase (FAAH) . These interactions can influence cellular processes such as signal transduction, membrane fluidity, and neurotransmission, contributing to its observed biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to N-methyl-N-(2-oleoyloxyethyl)oleamide include:
N-oleoylethanolamine: Another fatty acid amide with similar structural features but different biological activities.
N-palmitoylethanolamine: Known for its anti-inflammatory and neuroprotective properties.
Anandamide: An endocannabinoid with significant roles in the nervous system.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. Its ability to interact with multiple molecular targets and modulate various pathways sets it apart from other similar compounds, making it a valuable subject of scientific research and industrial applications.
特性
CAS番号 |
54479-55-9 |
|---|---|
分子式 |
C39H73NO3 |
分子量 |
604.0 g/mol |
IUPAC名 |
2-[methyl-[(Z)-octadec-9-enoyl]amino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73NO3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(41)40(3)36-37-43-39(42)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21H,4-17,22-37H2,1-3H3/b20-18-,21-19- |
InChIキー |
FJPBUHJLFXXTPB-AUYXYSRISA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCOC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CCOC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


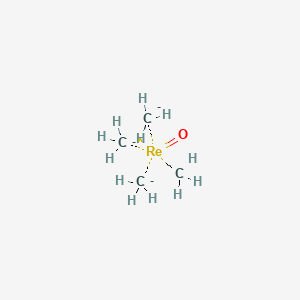
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)


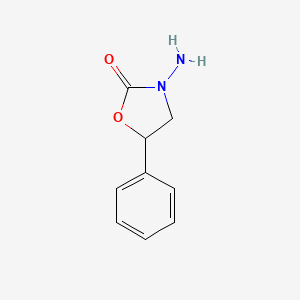

![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
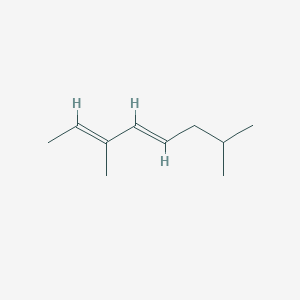
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
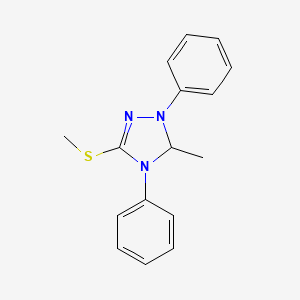
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
